![molecular formula C19H20FN3O4S B4752460 N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4752460.png)
N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
描述
N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, commonly known as AF-219, is a small molecule drug that has been developed as a potent and selective antagonist of the P2X3 receptor. This receptor is a member of the purinergic receptor family, which is involved in the transmission of pain signals in the nervous system. AF-219 has been studied extensively for its potential use in the treatment of chronic cough, neuropathic pain, and other conditions.
作用机制
AF-219 acts as a selective antagonist of the P2X3 receptor, which is expressed in sensory neurons involved in pain and cough reflexes. By blocking this receptor, AF-219 reduces the transmission of pain and cough signals in the nervous system. This mechanism of action makes AF-219 a promising candidate for the treatment of chronic cough and neuropathic pain.
Biochemical and Physiological Effects:
AF-219 has been shown to have a high degree of selectivity for the P2X3 receptor, with minimal binding to other receptors or ion channels. This selectivity reduces the potential for off-target effects and toxicity. AF-219 has also been shown to have good oral bioavailability and pharmacokinetic properties, making it suitable for use in clinical trials.
实验室实验的优点和局限性
AF-219 has several advantages for use in laboratory experiments. It is a well-characterized small molecule drug with a known mechanism of action, making it suitable for studying the P2X3 receptor and its role in pain and cough reflexes. However, AF-219 has limitations in terms of its selectivity for the P2X3 receptor, as other purinergic receptors may also be involved in pain and cough transmission. Additionally, the high cost of AF-219 may limit its use in some laboratory settings.
未来方向
There are several future directions for research on AF-219 and the P2X3 receptor. One area of interest is the potential use of AF-219 in combination with other drugs or therapies for the treatment of chronic cough and neuropathic pain. Another area of interest is the development of more selective P2X3 receptor antagonists with improved pharmacokinetic properties and lower toxicity. Finally, further research is needed to fully understand the role of the P2X3 receptor in pain and cough transmission, and to identify other potential targets for drug development.
科学研究应用
AF-219 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic cough, neuropathic pain, and other conditions. In animal models, AF-219 has been shown to reduce cough frequency and intensity, as well as reduce pain sensitivity. Clinical trials have also demonstrated the potential efficacy of AF-219 in reducing cough frequency and improving quality of life in patients with chronic cough.
属性
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c20-15-3-1-2-14(12-15)19(25)23-10-8-13(9-11-23)18(24)22-16-4-6-17(7-5-16)28(21,26)27/h1-7,12-13H,8-11H2,(H,22,24)(H2,21,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLUOSHDXQTZMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-fluorophenyl)carbonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。